3-Methylisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVXWRGARUACNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075180 | |
| Record name | Isoquinoline, 3-methyl- | |
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Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00952 [mmHg] | |
| Record name | 3-Methylisoquinoline | |
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CAS No. |
1125-80-0 | |
| Record name | 3-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-80-0 | |
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| Record name | 3-Methylisoquinoline | |
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| Record name | 3-Methylisoquinoline | |
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| Record name | 3-Methylisoquinoline | |
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| Record name | Isoquinoline, 3-methyl- | |
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| Record name | 3-methylisoquinoline | |
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| Record name | 3-METHYLISOQUINOLINE | |
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Sophisticated Synthetic Methodologies for 3 Methylisoquinoline and Its Structural Analogs
Transition Metal-Catalyzed Strategies for Isoquinoline (B145761) Ring Formation
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks, offering high levels of efficiency, regioselectivity, and functional group tolerance. The application of rhodium, palladium, and ruthenium catalysts has enabled the development of innovative cascade and tandem reactions for the synthesis of 3-methylisoquinoline and its structural analogs.
Rhodium-Mediated Coupling and Cyclization Cascades
Rhodium catalysis has been extensively explored for the synthesis of isoquinolines, primarily through C-H activation and subsequent annulation strategies. A notable approach involves the Rh(III)-catalyzed oxidative coupling of aryl aldimines with internal alkynes, which furnishes 3,4-disubstituted isoquinolines in good yields and with high regioselectivity. acs.orgnih.gov Mechanistic investigations suggest that the reaction proceeds via a reductive elimination from a rhodium(III) species to form the crucial C-N bond. acs.org
Another versatile rhodium(III)-catalyzed method utilizes benzimidates and allyl carbonates in a cascade C–H activation/cyclization process, leading to the formation of isoquinoline derivatives with the evolution of hydrogen gas. rsc.org This efficient and practical method employs allyl carbonates as a C2 synthon and can be completed within a short reaction time. rsc.org Furthermore, Rh(III)-catalyzed coupling and cyclization cascade reactions of arylimidates with diazo compounds provide a direct route to isoquinolines and isoquinolin-3-ols without the need for external oxidants. acs.org This reaction proceeds through an initial rapid Rh(III)-catalyzed coupling/cyclization followed by a slower dehydration step. acs.org Hydrazones have also been employed as oxidizing directing groups in Rh(III)-catalyzed C–H activation and annulation reactions to produce highly substituted isoquinolines without an external oxidant, involving C-C and C-N bond formation alongside N-N bond cleavage. acs.org
A more recent development employs vinyl selenone as an acetylene (B1199291) surrogate in a rhodium-catalyzed annulative coupling to yield 3,4-unsubstituted isoquinolines under mild conditions. organic-chemistry.org A key advantage of this method is the ability to recover and recycle the selenium byproduct as diselenide, enhancing the sustainability of the process. organic-chemistry.org
Table 1: Overview of Rhodium-Catalyzed Isoquinoline Syntheses
| Starting Materials | Catalyst System | Key Features | Product Type |
|---|---|---|---|
| Aryl aldimines and internal alkynes | [Cp*Rh(MeCN)₃][SbF₆]₂ | High regioselectivity, C-N reductive elimination acs.orgnih.gov | 3,4-Disubstituted isoquinolines |
| Benzimidates and allyl carbonates | Rh(III) catalyst | H₂ evolution, rapid reaction rsc.org | Isoquinoline derivatives |
| Arylimidates and diazo compounds | Rh(III) catalyst | Oxidant-free, two-step process acs.org | Isoquinolines and isoquinolin-3-ols |
| Hydrazones | Rh(III) catalyst | No external oxidant, N-N bond cleavage acs.org | Highly substituted isoquinolines |
| N-methoxybenzamides and Ketenimines | Rhodium catalyst | Steric and electronic control researchgate.net | Isoquinolinones and Isoindolinones |
| Vinyl selenone | Rh(III) catalyst | Mild conditions, recyclable selenium byproduct organic-chemistry.org | 3,4-Unsubstituted isoquinolines |
Palladium-Catalyzed Tandem Reactions and Intramolecular Aminations
Palladium catalysis offers a powerful platform for the synthesis of this compound derivatives through tandem reactions that combine C-H functionalization with cyclization. A one-pot, two-step palladium(II)-catalyzed tandem C–H allylation/intermolecular amination and aromatization of benzylamines with allyl acetate (B1210297) has been developed for the synthesis of a wide array of this compound derivatives in moderate to good yields. acs.orgacs.orgnih.gov
Furthermore, palladium-catalyzed cascade reactions are effective for constructing isoquinolinone frameworks. The cyclocarbopalladation of aryl/alkyl-substituted propargylic amides containing an aryl iodide moiety, followed by a Suzuki–Miyaura coupling with arylboronic acids, provides a regio- and stereoselective route to tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.gov A double cyclization can be achieved by reacting the intermediate with 2-alkynyltrifluoroacetanilides, leading to 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones bearing a 3-indolyl substituent through an aminopalladation/reductive elimination sequence. nih.gov The palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide (α-arylation) generates a protected 1,5-dicarbonyl moiety, which can be cyclized with a source of ammonia (B1221849) to afford isoquinolines. rsc.org This method is particularly useful for accessing electron-deficient isoquinoline skeletons. rsc.org
Table 2: Selected Palladium-Catalyzed Syntheses of Isoquinoline Derivatives
| Starting Materials | Reaction Type | Key Intermediates/Steps | Product Type |
|---|---|---|---|
| Benzylamines and allyl acetate | Tandem C–H allylation/amination/aromatization | Dihydroisoquinoline intermediate acs.orgacs.org | 3-Methylisoquinolines |
| Propargylic amides and arylboronic acids | Cascade cyclocarbopalladation/Suzuki–Miyaura coupling | Vinylpalladium intermediate nih.gov | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones |
| Enolates and ortho-functionalized aryl halides | α-Arylation/cyclization | Protected 1,5-dicarbonyl moiety rsc.org | Substituted isoquinolines |
Ruthenium-Catalyzed Annulations
Ruthenium catalysts have proven effective in the annulation of various starting materials to construct the isoquinoline core. Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using 8-aminoquinoline (B160924) as a bidentate directing group, affords isoquinolones. nih.gov This reaction demonstrates a broad substrate scope, accommodating both symmetrical and unsymmetrical alkynes with high regioselectivity in the case of unsymmetrical (aryl)alkynes. nih.gov
Another strategy involves the ruthenium-catalyzed annulation of N-hydroxyoximes with 1,3-diyne to regioselectively synthesize alkynylated isoquinolines. rsc.org Theoretical studies using density functional theory (DFT) have elucidated the reaction mechanism, highlighting the role of additives like KPF₆ in activating the C-H bond and the influence of electronic effects on regioselectivity. rsc.org Additionally, the synthesis of 3-substituted quinolines has been achieved through a ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils. rsc.org
Pericyclic Reactions in this compound Synthesis
Pericyclic reactions, particularly electrocyclizations, offer an elegant and atom-economical approach to the synthesis of heterocyclic systems like isoquinolines. These reactions are governed by orbital symmetry rules and can often be initiated thermally or photochemically.
6π-Electron Azaelectrocyclization of 1-Azatrienes
The 6π-electron azaelectrocyclization of 1-azatrienes is a powerful method for the formation of dihydropyridine (B1217469) rings, which can be subsequently aromatized to pyridines or, in the context of this article, isoquinolines. acs.org This reaction has been shown to be a key step in formal [3 + 3] cycloaddition reactions of chiral vinylogous amides with α,β-unsaturated iminium salts, leading to highly stereoselective ring closures. nih.gov The reversibility of these ring closures allows for the formation of the thermodynamically more stable diastereomer. nih.gov
Tandem strategies incorporating this electrocyclization have been developed. For instance, a tandem aza-Wittig/electrocyclization strategy provides access to various isoquinoline derivatives. acs.org Similarly, a metal-free cascade aza-Wittig/6π-electrocyclization process using vinyliminophosphoranes and ketones has been developed for the synthesis of substituted 1,6-dihydropyridines, which are precursors to isoquinolines. nih.gov
Microwave-Assisted Cyclization of Hydrazone-Derived 1-Azatrienes
A one-pot, microwave-assisted approach has been developed for the synthesis of 3-methylisoquinolines from 1-azatrienes derived from hydrazones. sciforum.net In this method, 2-propenylbenzaldehydes react with hydrazines to generate the 1-azatriene in situ. sciforum.net Subsequent microwave-assisted electrocyclization leads to the formation of this compound, along with 3-methyl-3,4-dihydroisoquinoline (B1143542) as a byproduct. sciforum.net The use of microwave irradiation often leads to shorter reaction times and improved yields compared to conventional heating methods. sciforum.netresearchgate.netnih.govsemanticscholar.orgijsdr.orgmdpi.comrsc.orgnih.govnih.gov The reaction conditions, including the choice of solvent, have been optimized to enhance the yield of the desired this compound. sciforum.net
Table 3: Yields of this compound Synthesis via Microwave-Assisted Cyclization
| Entry | Hydrazine Derivative (Y-NH₂) | Heating Method | Solvent | Yield of this compound (%) | Yield of Dihydroisoquinoline (%) |
|---|---|---|---|---|---|
| 1 | H₂N-NH₂·H₂O | Conventional | PhCF₃ | 25 | 16 |
| 2 | H₂N-NH₂·H₂O | Microwave | PhCF₃ | 40 | 18 |
| 3 | Me-NHNH₂ | Conventional | PhCF₃ | 5 | 15 |
| 4 | Me-NHNH₂ | Microwave | PhCF₃ | 10 | 38 |
| 5 | Ph-NHNH₂ | Conventional | PhCF₃ | 65 | 10 |
| 6 | Ph-NHNH₂ | Microwave | PhCF₃ | 73 | 9 |
Data adapted from a study on the one-pot microwave-mediated synthesis of 3-methylisoquinolines. sciforum.net
Asymmetric Synthesis and Enantioselective Approaches
The quest for enantiomerically pure therapeutic agents has driven the development of sophisticated asymmetric synthetic methodologies. In the realm of isoquinoline alkaloids and their derivatives, the stereoselective synthesis of chiral centers is of paramount importance. This section details a specific and highly effective method for the asymmetric hydrogenation of the this compound scaffold.
Chiral Rhodium-Thiourea Complex Catalysis for Asymmetric Hydrogenation
A significant advancement in the asymmetric hydrogenation of isoquinolines involves the use of a chiral rhodium complex incorporating a bisphosphine-thiourea ligand. This catalytic system has demonstrated remarkable efficiency and enantioselectivity in the synthesis of chiral tetrahydroisoquinolines. nih.gov The introduction of a strong Brønsted acid, such as hydrochloric acid, is crucial for the success of this transformation, as it facilitates anion binding between the substrate and the catalyst, thereby enhancing both reactivity and stereochemical control. nih.gov
The hydrogenation of this compound hydrochloride serves as a model substrate to illustrate the efficacy of this catalytic system. The in situ-prepared rhodium catalyst, derived from [Rh(COD)Cl]₂ and a specific (S, R)-chiral bisphosphine-thiourea ligand, effectively catalyzes the reduction under hydrogen pressure. nih.gov The reaction exhibits a notable dependence on the solvent, with dichloromethane (B109758) proving to be the optimal medium, affording high conversion and enantiomeric excess. nih.gov
The proposed mechanism suggests that the chloride anion of the isoquinolinium salt interacts with the thiourea (B124793) moiety of the ligand through hydrogen bonding. nih.gov This interaction is believed to be a key factor in achieving high levels of enantioselectivity. Following the oxidative addition of hydrogen to the rhodium center, a hydride is transferred to the isoquinolinium, leading to the formation of an iminium intermediate. The subsequent hydride insertion dictates the stereochemistry of the final product. nih.gov
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of this compound Hydrochloride nih.gov
| Entry | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | Dichloromethane | 40 | 40 | >99 | 92 |
Reaction conditions: this compound hydrochloride as substrate, [Rh(COD)Cl]₂ and (S, R)-bisphosphine-thiourea ligand.
Strategic Functionalization and Regioselective Transformations
The strategic functionalization of the this compound core is essential for the synthesis of a diverse array of derivatives with potential biological activities. This section explores two distinct regioselective transformations: the bromination of the methyl group and intramolecular cycloaddition reactions of the corresponding isoquinolinium salts.
Bromination of Methyl Positions on the this compound Core
The selective bromination of the methyl group at the C-3 position of the isoquinoline ring represents a valuable transformation for further synthetic manipulations. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, is a standard method for benzylic and allylic brominations. wikipedia.orgmasterorganicchemistry.com This method is particularly advantageous as it provides a low concentration of bromine, which minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com
For the bromination of the methyl group on this compound, the reaction is typically carried out by refluxing a solution of the substrate with NBS in a non-polar solvent such as carbon tetrachloride, often with the addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgmissouri.edu It is crucial to maintain anhydrous conditions to prevent hydrolysis of the desired product. missouri.edu The regioselectivity for the methyl group is driven by the formation of the more stable benzylic radical intermediate. missouri.edu
Table 2: General Conditions for Wohl-Ziegler Bromination wikipedia.orgmissouri.edu
| Reagent | Radical Initiator | Solvent | General Conditions | Product |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (anhydrous) | Reflux | 3-(Bromomethyl)isoquinoline |
Intramolecular Cycloaddition Reactions of Isoquinolinium Salts
Intramolecular cycloaddition reactions of isoquinolinium salts provide a powerful strategy for the construction of complex, polycyclic molecular architectures. Specifically, thermally induced intramolecular [4+2] cycloadditions (Diels-Alder type reactions) have been investigated for isoquinolinium derivatives bearing an alkenyl side-chain. rsc.orgwikipedia.orgorganic-chemistry.org These reactions can proceed across the isolated olefinic bond and the 1,4-positions of the isoquinolinium system, resulting in the formation of tetracyclic adducts. rsc.org
In the context of this compound, the parent molecule can be alkylated to introduce a suitable alkenyl side-chain, which is a prerequisite for the intramolecular cycloaddition. rsc.org The subsequent formation of the isoquinolinium salt, followed by heating, can initiate the cycloaddition process. The nature of the substituent on the nitrogen atom and the length and substitution pattern of the alkenyl chain can influence the feasibility and outcome of the cycloaddition. rsc.org This methodology offers a convergent approach to novel heterocyclic systems derived from the this compound scaffold.
Elucidation of Reaction Mechanisms in 3 Methylisoquinoline Chemistry
Mechanistic Pathways of Catalytic Transformations
Investigations of C-H Activation Processes
Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocyclic compounds like 3-methylisoquinoline. mdpi.com Rhodium(III) catalysts, in particular, have been effectively used to construct complex molecular scaffolds. mdpi.com The catalytic cycle is often initiated by the generation of a highly active cationic [Cp*Rh(III)] species. mdpi.com This species then interacts with the substrate, leading to the cleavage of a C-H bond to form a metallacyclic intermediate. mdpi.com For instance, in reactions involving N-oxides, the process can facilitate the dual functionalization of both C(sp³)–H and C(sp²)–H bonds. mdpi.com Mechanistic studies, including the isolation of organo-rhodium intermediates, have helped confirm the proposed reaction pathways. hbni.ac.in The efficiency of these C-H activation steps can be influenced by the electronic properties of the substrate; electron-rich molecules often react more favorably. mdpi.com
Studies on Alkene Insertion and Reductive Elimination
Following C-H activation and the formation of a metallacycle, the subsequent step in many catalytic cycles is the migratory insertion of an alkene or other unsaturated coupling partner. libretexts.org This step involves the coordination of the alkene to the metal center, followed by its insertion into the metal-carbon bond, expanding the metallacycle. libretexts.orgumb.edu The stereochemistry of this insertion is typically syn, meaning the metal and the migrating group add to the same face of the alkene. libretexts.org
The final key step is reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the metal center, which is regenerated to continue the catalytic cycle. chim.itlibretexts.org In the context of this compound chemistry, these steps are integral to annulation and coupling reactions. For example, in the rhodium-catalyzed synthesis of isoquinolines from aryl ketones and alkynes, the proposed mechanism involves C-H activation, alkyne insertion, and reductive elimination. hbni.ac.in The stability of the intermediate alkyl complexes formed during insertion can be influenced by substituents, with electron-withdrawing groups often favoring the process. libretexts.org
Role of Intermediates and Transition State Analysis
The progression of a chemical reaction from reactants to products occurs via one or more high-energy transition states and may involve the formation of transient, yet structurally distinct, reaction intermediates. libretexts.orgsolubilityofthings.com An intermediate resides in a local energy minimum on the reaction energy diagram, whereas a transition state represents a local energy maximum, or a saddle point, which must be overcome for the reaction to proceed. solubilityofthings.comiitianacademy.com
Deuterium (B1214612) Labeling Experiments for Mechanistic Insight
Deuterium labeling is a powerful experimental technique used to trace the path of hydrogen atoms throughout a reaction, providing critical insights into the mechanism. By replacing specific hydrogen atoms with their heavier isotope, deuterium, chemists can determine which C-H bonds are broken and formed, and whether these steps are rate-determining.
In studies on the asymmetric hydrogenation of this compound hydrochloride, deuterium labeling experiments have been instrumental. rsc.org For example, when the reaction was carried out using deuterium gas (D₂) in methanol, deuterium atoms were incorporated specifically at the 1- and 3-positions of the resulting tetrahydroisoquinoline product. This indicated that the hydrogen atom at the 4-position originated from the solvent. rsc.org Further experiments using deuterated solvent confirmed H-D exchange at the 4-position and even on the methyl group, supporting the existence of an enamine-iminium tautomerization equilibrium during the reaction. rsc.org These findings helped to propose a plausible outer-sphere hydride transfer mechanism, ruling out a mechanism involving direct coordination of the isoquinoline (B145761) to the metal center. rsc.org Such experiments have also been used to probe the role of different reagents as hydrogen donors in other catalytic systems. sci-hub.seresearchgate.net
| Reactants | Deuterium Source | Solvent | Key Observation | Mechanistic Implication | Reference |
|---|---|---|---|---|---|
| This compound hydrochloride | D₂ gas | Methanol | D atoms incorporated at C1 and C3 positions. H at C4 comes from solvent. | Reveals the sources of hydrogen atoms in the final product. | rsc.org |
| This compound deuterochloride | H₂ gas | Methanol-d₄ | H-D exchange observed at C4 and methyl group positions. | Supports the presence of an enamine-iminium tautomerization equilibrium. | rsc.org |
Quantum Chemical Computations for Reaction Mechanism Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting and elucidating complex reaction mechanisms. nih.govumn.edu These computational methods allow for the modeling of reaction pathways, the calculation of energies for intermediates and transition states, and the prediction of reaction outcomes before experiments are conducted. numberanalytics.com
For reactions involving this compound and related heterocycles, DFT calculations can provide detailed mechanistic insights that are difficult to obtain experimentally. rsc.org By calculating the activation energies for different potential pathways, researchers can determine the most likely mechanism. numberanalytics.com For example, DFT has been used to study the formation of spiroheterocyclic compounds, analyzing the chemo-, regio-, and stereoselectivities of cycloaddition reactions. These calculations can reveal that a reaction proceeds through an asynchronous one-step mechanism and can predict the preferred pathway based on the electronic and steric nature of substituents. DFT can also be used to model catalyst-substrate interactions, helping to design more efficient and selective catalysts. numberanalytics.com The synergy between computational prediction and experimental validation accelerates the development of new synthetic methods and deepens the fundamental understanding of chemical reactivity. rsc.org
Pharmacological Potential and Biological Evaluation of 3 Methylisoquinoline Derivatives
Antimalarial Activity: Advanced Studies on Plasmodium falciparum Inhibition
The urgent need for new antimalarial drugs with novel targets has driven research into various chemical scaffolds, including 3-methylisoquinoline derivatives. researchgate.net These compounds have emerged as a promising class of inhibitors against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.netresearchgate.net
Design and Synthesis of Novel 4-Cyano-3-Methylisoquinoline (B179422) Inhibitors
A significant advancement in this area involves the development of 4-cyano-3-methylisoquinoline inhibitors. researchgate.netresearchgate.net Initially, these compounds were designed to target P. falciparum protein kinase A (PfPKA), a kinase crucial for the parasite's invasion of red blood cells. researchgate.netrsc.org The synthesis of a library of these analogues was primarily achieved through the key intermediate N-(4-cyano-3-methyl-1H-isochromen-1-ylidene)acetamide, which is derived from commercially available 2-cyanophenylacetonitrile. rsc.org
Optimization of this chemical class led to the identification of the frontrunner compound MB14, which demonstrated modest activity against the parasite. publish.csiro.au Further research focused on creating a variety of analogues by modifying substituents at different positions of the isoquinoline (B145761) ring to study their structure-activity relationships. rsc.orgrsc.org This led to the synthesis of a novel series of compounds, many of which showed potent inhibition of both chloroquine-sensitive (3D7) and resistant (W2) strains of P. falciparum. rsc.orgmdpi.com
Phenotypic and Target-Based Screening Approaches
Both phenotypic and target-based screening methods have been instrumental in evaluating the antimalarial potential of this compound derivatives. nih.gov Phenotypic screening, which assesses the effect of a compound on the whole organism, has been a primary method for discovering new antimalarial leads. publish.csiro.aufrontiersin.org This approach led to the initial identification of the antimalarial activity of the 4-cyano-3-methylisoquinoline scaffold. publish.csiro.au
Subsequent target-based approaches aimed to identify the specific molecular target of these compounds. researchgate.net While initially designed as PfPKA inhibitors, studies revealed that the potent antimalarial activity of many 4-cyano-3-methylisoquinoline derivatives was not due to PfPKA inhibition. researchgate.netrsc.org Instead, forward genetics and chemoproteomic studies identified the parasite's sodium efflux pump, PfATP4, as the primary target. researchgate.netpublish.csiro.aupublish.csiro.aunih.gov Genome sequencing of parasites resistant to the lead compound MB14 revealed a single point mutation in PfATP4. researchgate.netresearchgate.netnih.gov Further experiments confirmed that MB14 inhibits the Na+-dependent ATPase activity in parasite membranes, consistent with direct targeting of PfATP4. researchgate.netnih.gov Inhibition of PfATP4 leads to an accumulation of sodium ions within the parasite, causing swelling and eventual lysis of the infected red blood cell. researchgate.netnih.gov
Therapeutic Explorations in Other Disease Areas
The versatile scaffold of this compound has prompted investigations into its therapeutic potential beyond malaria, including in oncology, bacteriology, and inflammatory diseases. solubilityofthings.comontosight.ai
Research on Anti-Cancer Activities
Isoquinoline derivatives have shown considerable promise as anticancer agents. ontosight.ai Research has demonstrated that certain this compound derivatives can induce apoptosis (programmed cell death) in cancer cells. For instance, some derivatives have been shown to trigger apoptosis in breast cancer cell lines, such as MDA-MB-231, through mechanisms that involve the generation of reactive oxygen species (ROS) and the activation of caspases 3/7.
Studies have explored the antiproliferative activity of various substituted isoquinolinequinones and benzo[f]pyrrolo[1,2-a]quinoline azatetracyclic derivatives against a range of human tumor cell lines. researchgate.netmdpi.com For example, specific azide (B81097) and monobrominated derivatives of benzo[f]pyrrolo[1,2-a]quinoline have shown significant growth inhibition against leukemia, non-small cell lung cancer, and melanoma cell lines. mdpi.com The design of these compounds often involves molecular hybridization strategies to create novel derivatives with enhanced anticancer properties. rsc.org
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Class | Cell Line(s) | Key Findings |
|---|---|---|
| 4-(4-Chlorobenzyl)-6,7-dimethoxy-3-methylisoquinoline | MDA-MB-231 (Breast Cancer) | Induced apoptosis via ROS-dependent caspase activation. |
| Phenylaminoisoquinolinequinones | Various human tumor cell lines | Demonstrated antiproliferative activity. researchgate.net |
| Benzo[f]pyrrolo[1,2-a]quinoline azatetracyclic derivatives | Leukemia, Non-small cell lung cancer, Melanoma | Exhibited significant growth inhibition. mdpi.com |
| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast Cancer) | Showed potent anti-proliferative activity, surpassing the parent compound imatinib. rsc.org |
Investigations into Anti-Bacterial Efficacy
The antibacterial potential of isoquinoline derivatives is another active area of research. mdpi.com Studies have shown that some of these compounds exhibit activity against various bacterial strains, including Gram-positive bacteria. mdpi.com For example, certain tricyclic isoquinoline derivatives have demonstrated antibacterial properties against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com
The mechanism of action for some quinolinium derivatives has been linked to the inhibition of the bacterial cell division protein FtsZ. nih.gov Novel thiazole-quinolinium derivatives have shown broad-spectrum antibacterial activity against several Gram-positive and some Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound Class | Bacterial Strain(s) | Key Findings |
|---|---|---|
| Tricyclic Isoquinoline Derivatives | S. aureus, S. pneumoniae, E. faecium | Exhibited antibacterial properties. mdpi.com |
| 3-Methylbenzo[d]thiazol-methylquinolinium Derivatives | MRSA, VRE | Showed potent antibacterial activity, in some cases superior to vancomycin (B549263) and methicillin. nih.gov |
| Thiazole-quinolinium Derivatives | MRSA, VRE, drug-resistant E. coli | Possessed broad-spectrum, potent bactericidal activity. rsc.org |
Anti-Inflammatory Response Studies
Isoquinoline alkaloids have long been recognized for their anti-inflammatory properties. researchgate.net Research has shown that derivatives of this compound can modulate inflammatory responses. ontosight.aiontosight.ai Some compounds have been found to inhibit the production of pro-inflammatory mediators in activated macrophage cells. semanticscholar.org
For instance, certain 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. semanticscholar.org The mechanism of action for some of these compounds involves the suppression of MAPK phosphorylation and the attenuation of NF-κB activity. semanticscholar.orgnih.gov Novel isoquinoline-1-carboxamide (B73039) derivatives have also demonstrated potent suppression of pro-inflammatory mediators in microglial cells, suggesting their potential in treating neuroinflammation. nih.gov
Table 3: Anti-Inflammatory Activity of Selected this compound Derivatives
| Compound Class | Model System | Key Findings |
|---|---|---|
| 2-Substituted 3-Arylquinoline Derivatives | LPS-activated murine J774A.1 macrophage cells | Inhibited production of NO, TNF-α, and IL-6 by suppressing MAPK and NF-κB pathways. semanticscholar.org |
| Isoquinoline-1-carboxamides | LPS-treated BV2 microglial cells | Suppressed pro-inflammatory mediators and reversed the suppression of anti-inflammatory cytokine IL-10. nih.gov |
| Spirooxindole-3,3'-pyrrolines incorporating Isoquinoline Motif | Not specified | Displayed significant anti-inflammatory properties. orscience.ru |
Neuroprotective Agent Research
The therapeutic potential of isoquinoline alkaloids, a class of compounds that includes this compound, has been a subject of significant research in the context of neurodegenerative diseases. mdpi.com These compounds are recognized for their diverse pharmacological effects, and their common isoquinoline core structure makes them a point of interest for studying structure-activity relationships. mdpi.com Evidence suggests that certain isoquinoline derivatives could be beneficial in treating conditions like Alzheimer's disease, Parkinson's disease, anxiety disorders, and cerebral infarction. mdpi.com
Derivatives of isoquinoline have been investigated for their neuroprotective effects, with studies exploring their ability to modulate receptors and pathways involved in cognitive function and neurodegeneration. ontosight.ai For example, some isoquinolines have been evaluated for their interaction with muscarinic acetylcholine (B1216132) receptors, which play a role in Alzheimer's disease. The neuroprotective mechanisms of isoquinoline alkaloids are varied and can include reducing oxidative stress, inhibiting neuroinflammation, and regulating autophagy. mdpi.com
Nuciferine, an isoquinoline alkaloid, demonstrates neuroprotective effects by inhibiting neuroinflammation and reducing oxidative damage. mdpi.com Its ability to cross the blood-brain barrier is a key characteristic for its action within the central nervous system. mdpi.com Similarly, berberine, another isoquinoline alkaloid, has been shown to activate antioxidant enzymes, thereby protecting against oxidative stress. mdpi.com
While the broader class of isoquinoline derivatives shows promise for neuroprotection, research specifically isolating the neuroprotective effects of the parent compound, this compound, is less detailed in the provided results. However, the activities of its derivatives suggest that the this compound scaffold is a viable starting point for developing novel neuroprotective agents. ontosight.aismolecule.comontosight.ai The collective findings on isoquinoline alkaloids underscore the potential for developing new drugs for neurodegenerative diseases by modifying the core isoquinoline structure. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the isoquinoline core. Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the chemical structure translate into changes in pharmacological effects.
In the realm of anticancer research, a study on phenylaminoisoquinolinequinones derived from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone revealed that the location and electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus led to notable differences in antiproliferative activity. mdpi.comresearchgate.netnih.gov This highlights the importance of substituent positioning on the quinone ring for biological potency. The introduction of phenylamino substituents at the quinone ring of the precursor molecule resulted in a shift of the half-wave potential, indicating that electronic properties are a key determinant of activity. mdpi.comresearchgate.net
Further illustrating the impact of substituents, research on benzylisoquinolines demonstrated that the degree of saturation in the isoquinoline ring affects receptor binding affinity. Derivatives with a partially or totally reduced isoquinoline ring, such as tetrahydropapaverine, exhibited a greater affinity for α1-adrenoceptors compared to the fully aromatic papaverine (B1678415). nih.govnih.gov Conversely, the planar isoquinoline ring of papaverine facilitates interaction with Ca2+-channels and phosphodiesterases (PDEs). nih.govnih.gov The parent this compound itself showed no effect on the assayed binding sites in this particular study. nih.govnih.gov
The basicity of isoquinoline derivatives, and thus their potential interactions in a biological system, is also highly dependent on substituents. The introduction of different groups at various positions can alter the electron density at the ring nitrogen. For instance, the steric effects of bulky substituents near the protonated ring nitrogen atom can influence electron transfer and basicity. arkat-usa.org A study on 1-aminoisoquinoline (B73089) derivatives showed that the nature of the substituent at position 3 had a significant impact on the compound's basicity. arkat-usa.org
The following table summarizes the observed impact of specific substituent variations on the biological potency of this compound derivatives based on the provided research.
| Derivative Class | Substituent Variation | Observed Impact on Biological Potency |
| Phenylaminoisoquinolinequinones | Location and electron-donating capacity of phenylamino group on the quinone nucleus | Remarkable differences in antiproliferative activity. mdpi.comresearchgate.netnih.gov |
| Benzylisoquinolines | Partial or total reduction of the isoquinoline ring | Increased affinity for α1-adrenoceptors and decreased affinity for Ca2+-channels and PDEs. nih.govnih.gov |
| 1-Aminoisoquinolines | Nature of substituent at position 3 | Significant influence on the basicity of the molecule. arkat-usa.org |
These findings underscore the principle that controlled modifications of the this compound scaffold can be used to tailor the biological activity of the resulting compounds. csic.es
Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is a critical aspect of understanding the bioactivity of this compound derivatives. The three-dimensional shape a molecule adopts is fundamental to its ability to interact with biological targets like receptors and enzymes. irbbarcelona.org
For flexible molecules, predicting the specific conformation responsible for a biological response—the bioactive conformation—is a key challenge in drug design. irbbarcelona.org Research on various heterocyclic compounds demonstrates that substituent-induced conformational changes can significantly alter biological activity. For example, in a study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a fluorine atom led to substantial conformational variations, which were correlated with their anticancer activities. mdpi.com This was evidenced by changes in dihedral angles and the predominance of a specific conformer group in the fluorinated compound. mdpi.com
In the context of isoquinoline derivatives, conformational flexibility is a known determinant of biological function. A study comparing papaverine with its more flexible tetrahydroisoquinoline derivatives revealed that the planarity of the isoquinoline ring in papaverine hinders interaction with α1-adrenoceptor sites but facilitates binding to Ca2+-channels and PDEs. nih.gov In contrast, the more flexible tetrahydroisoquinoline ring allows for increased binding to α1-adrenoceptors. nih.gov
The synthesis and conformational analysis of fused-skeleton 1,3-oxazino[4,3-a]isoquinolines showed that these diastereomers predominantly adopt specific trans or cis conformations. researchgate.net NMR spectroscopy and theoretical studies revealed a preference for twisted chair conformers in the conformationally flexible six-membered rings. researchgate.net
Molecular Targets and Mechanistic Pharmacology of 3 Methylisoquinoline Analogs
Identification and Validation of Specific Drug Targets in Pathogens
Research has identified the P. falciparum cation-transporter ATPase 4 (PfATP4) as a key target for 4-cyano-3-methylisoquinoline (B179422) compounds. nih.govmalariaworld.org PfATP4 is a sodium efflux pump located on the parasite's plasma membrane, responsible for maintaining low cytosolic sodium ion (Na+) concentrations, a function essential for the parasite's survival. nih.govmalariaworld.org This pump is absent in mammals, making it a prime target for selective antimalarial drugs. researchgate.net
A lead compound, MB14, which is a 4-cyano-3-methylisoquinoline derivative, demonstrated inhibitory effects on the in vitro growth of P. falciparum. nih.govresearchgate.net To pinpoint its biological target, parasites were selected for resistance against MB14. nih.govresearchgate.net Subsequent genome sequencing of these resistant parasites revealed a consistent single point mutation, S374R, in the PfATP4 gene. nih.govresearchgate.netnih.gov This genetic evidence strongly implicates PfATP4 as the primary target of MB14. nih.gov
Further validation came from biochemical assays showing that MB14 directly inhibits the Na+-dependent ATPase activity in parasite membrane preparations. nih.govresearchgate.net The inhibition of PfATP4 by these compounds leads to a rapid accumulation of Na+ inside the parasite. nih.govrsc.org This ionic imbalance causes osmotic swelling of the parasite, ultimately leading to the lysis of the infected erythrocyte. nih.govresearchgate.net Interestingly, the lysis of the host cell is also dependent on the parasite protein RhopH2, which is part of the new permeability pathways induced by the parasite in the erythrocyte membrane. nih.govresearchgate.net These pathways control the influx of Na+ into the infected red blood cell, and their suppression can protect the cell from lysis induced by PfATP4 inhibitors. nih.gov
The discovery that 3-methylisoquinoline analogs target PfATP4 highlights a critical biochemical mechanism that can be exploited for antimalarial drug design. malariaworld.orgresearchgate.net Several structurally diverse compounds, including spiroindolones and aminopyrazoles, also target PfATP4, reinforcing its significance as a druggable antimalarial target. malariaworld.orgacs.org
| Compound Class | Lead Compound | Validated Target | Mechanism of Action | Key Finding |
|---|---|---|---|---|
| 4-cyano-3-methylisoquinoline | MB14 | P. falciparum PfATP4 | Inhibition of Na+ efflux, leading to Na+ accumulation, parasite swelling, and host cell lysis. nih.govresearchgate.net | Resistance linked to S374R mutation in PfATP4. nih.govresearchgate.netnih.gov |
Plasmodium falciparum protein kinase A (PfPKA) is another enzyme considered a potential drug target due to its crucial role in the parasite's life cycle, particularly in the invasion of red blood cells. rsc.orgnih.gov PfPKA is highly expressed late in the asexual blood stage and is known to phosphorylate Apical Membrane Antigen 1 (AMA1), a protein critical for invasion. researchgate.netrsc.orgnih.gov
Given that a 4-cyano-3-methylisoquinoline compound had previously shown inhibitory activity against rat liver PKA, researchers explored the possibility of repurposing this scaffold to target PfPKA. researchgate.netnih.gov A series of novel 4-cyano-3-methylisoquinoline compounds were synthesized and tested. rsc.orgnih.gov While many of these compounds showed potent growth inhibition against both chloroquine-sensitive and resistant strains of P. falciparum, they exhibited minimal direct activity against PfPKA in biochemical evaluations. researchgate.netrsc.orgnih.gov
This suggests that while the this compound scaffold has strong antimalarial properties, its mode of action in the synthesized series is likely not through the direct inhibition of PfPKA. researchgate.netnih.gov It is hypothesized that these compounds may target another kinase or pathway that is essential for parasite cytokinesis and invasion. researchgate.netrsc.orgnih.gov Despite the lack of direct inhibition by this specific series, the essential role of PfPKA in parasite proliferation keeps it an attractive target for the development of other classes of antimalarial inhibitors. nih.govavondale.edu.au
Phospho-signaling cascades are vital for the parasite's life cycle, and kinases like Protein Kinase G (PKG) and Calcium-Dependent Protein Kinases (CDPKs) are central to these processes. rsc.orgfrontiersin.org These kinases have emerged as promising antimalarial targets because they are sufficiently different from their human counterparts. rsc.orgacs.org
PKG is essential for multiple stages of the parasite's life cycle, including merozoite egress from red blood cells. frontiersin.orgfrontiersin.org It initiates a protease cascade by triggering the release of the subtilisin-like protease SUB1. frontiersin.org While specific this compound derivatives have not been directly reported as potent PKG inhibitors, the general exploration of kinase inhibitors in Plasmodium often involves screening against a panel of kinases, including PKG. acs.orgnih.gov Some PKG inhibitors have been shown to have secondary targets, including CDPK1. frontiersin.org
CDPKs are unique to plants and protozoans, including P. falciparum, and are absent in humans, making them excellent targets for selective drug development. acs.orgmdpi.com P. falciparum has seven identified CDPKs (PfCDPK1-7) that play roles in various processes like motility, microneme secretion, invasion, and sexual development. mdpi.com For instance, PfCDPK1 is involved in merozoite egress and invasion, while PfCDPK4 is essential for sexual stage development and transmission. mdpi.com PfCDPK5 works with PfPKG to regulate microneme secretion for egress. mdpi.com While research has focused on developing inhibitors for PfCDPK1 and PfCDPK4, there is no direct evidence to date showing that this compound analogs are potent inhibitors of these specific kinases. mdpi.com However, the initial hypothesis that this compound compounds might target a kinase involved in cytokinesis and invasion keeps CDPKs as potential, though unconfirmed, secondary targets. researchgate.netrsc.orgnih.gov
Molecular Basis of Ligand-Receptor Interactions
Understanding the interaction between a drug molecule and its target at the atomic level is fundamental for rational drug design. scirp.orgpensoft.net For this compound analogs, molecular docking and structure-activity relationship (SAR) studies have provided insights into their binding modes.
In the context of PfPKA, molecular dynamics simulations were used to evaluate a series of this compound-4-carbonitriles within a homology model of the enzyme. nih.govavondale.edu.aucore.ac.uk These computational studies helped to understand the potential structure-activity relationships before the compounds were synthesized and tested biochemically. nih.govavondale.edu.au
Regarding the confirmed target, PfATP4, the identification of the S374R mutation in resistant parasites provides a crucial clue about the ligand-binding site. researchgate.net This mutation is located within a transmembrane helix of the protein, suggesting that this region is critical for the binding of 4-cyano-3-methylisoquinoline compounds like MB14. researchgate.net Molecular modeling of PfATP4 shows the relative position of this mutation, helping to visualize the potential binding pocket. researchgate.net Docking studies with other isoquinoline (B145761) derivatives, such as 3-methyl-8-nitroisoquinoline, have simulated interactions with PfATP4, suggesting that specific residues like Lys76 and Asp128 could form hydrogen bonds with the ligand.
These computational approaches, combined with experimental data from resistance studies, are vital for optimizing the this compound scaffold to enhance its potency and selectivity for its parasitic targets. scirp.orgpensoft.net
Insights into Cellular Pathways Modulated by this compound Derivatives
The inhibition of specific molecular targets by this compound derivatives leads to the disruption of critical cellular pathways in P. falciparum.
The primary and most clearly elucidated pathway affected is ion homeostasis. nih.govmalariaworld.org By inhibiting the PfATP4 sodium pump, these compounds disrupt the parasite's ability to maintain a low internal Na+ concentration. nih.govmalariaworld.org This leads to a cascade of events:
Na+ Accumulation: The intracellular Na+ level within the parasite rises rapidly. nih.gov
Osmotic Imbalance: The increased solute concentration inside the parasite draws water in via osmosis, causing the parasite to swell. nih.govresearchgate.net
Host Cell Lysis: This swelling ultimately results in the rupture of the host red blood cell, killing the parasite within. nih.govresearchgate.net
This mechanism of action is rapid and highlights a fundamental vulnerability of the parasite that can be targeted pharmacologically. researchgate.net
Furthermore, the investigation into this compound derivatives has shed light on other interconnected cellular processes. The finding that these compounds block red blood cell invasion but not egress initially pointed towards the involvement of signaling pathways that regulate these distinct events. nih.govresearchgate.net While direct inhibition of PfPKA was ruled out for the tested series, the observed phenotype (invasion blocking) confirms that pathways controlling merozoite invasion are affected. researchgate.netnih.govnih.gov The process of invasion itself is complex, involving initial attachment, apical reorientation, and the formation of a tight junction, all of which are regulated by signaling cascades and protein-protein interactions. nih.gov The disruption of any part of this process is a valid antimalarial strategy. nih.gov
Although the precise kinase target (other than PfATP4) remains to be definitively identified, the research on this compound analogs underscores the importance of kinase-mediated signaling pathways in parasite survival and pathogenesis. rsc.orgacs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 3-Methylisoquinoline. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively, allowing for a detailed map of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the regiochemistry of the methyl group and the arrangement of protons on the isoquinoline (B145761) core. vulcanchem.com Aromatic protons typically resonate in the downfield region, between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. vulcanchem.com The methyl group protons appear as a distinct singlet in the upfield region, generally between δ 2.4 and 2.6 ppm. vulcanchem.com The specific chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the methyl group gives a characteristic signal in the aliphatic region, typically between δ 20 and 25 ppm. vulcanchem.com The aromatic carbons of the isoquinoline ring system resonate in the range of δ 120 to 150 ppm. vulcanchem.com The precise chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the methyl substituent, allowing for complete assignment of the carbon framework. Advanced NMR techniques, such as COSY and HMBC, can further establish the connectivity between protons and carbons, solidifying the structural assignment.
Below is a table summarizing typical NMR data for this compound.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Structural Information |
| ¹H | 7.5 - 8.5 (Aromatic) | Confirms the isoquinoline ring protons. |
| ¹H | 2.4 - 2.6 (Methyl) | Identifies the methyl group at the 3-position. vulcanchem.com |
| ¹³C | 120 - 150 (Aromatic) | Validates the carbon scaffold of the isoquinoline core. vulcanchem.com |
| ¹³C | 20 - 25 (Methyl) | Confirms the carbon of the methyl group. vulcanchem.com |
Mass Spectrometry (MS) in Metabolite Profiling and Reaction Monitoring
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. It is also highly effective in metabolite profiling and monitoring the progress of chemical reactions.
In electron ionization (EI) mass spectrometry, this compound typically exhibits a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 143, corresponding to its molecular weight. nih.gov The fragmentation pattern often shows a significant peak at m/z 115, which arises from the loss of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion. nih.gov Another notable fragment can be observed at m/z 116. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. For instance, the hydrochloride salt of this compound shows a molecular ion peak at m/z 179.64 ([M+H]⁺) in electrospray ionization (ESI-MS). vulcanchem.com The study of fragmentation pathways is crucial for distinguishing isomers and identifying metabolites where the core structure has been modified.
The following table details the characteristic mass spectral data for this compound.
| Ion | m/z Value | Significance |
| [M]⁺ | 143 | Molecular ion peak. nih.gov |
| [M-HCN]⁺ | 115 | Loss of hydrogen cyanide. nih.gov |
| - | 116 | A common fragment observed. nih.gov |
| [M+H]⁺ (for hydrochloride salt) | 179.64 | Protonated molecular ion in ESI-MS. vulcanchem.com |
High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of this compound. sigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com
For the analysis of this compound, a typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time of this compound is dependent on the specific column and mobile phase composition. For example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, this compound can be effectively separated. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
HPLC coupled with a UV detector is frequently used for purity assessment, with detection wavelengths typically set around 254 nm. vulcanchem.com This allows for the quantification of this compound and the detection of any impurities, which is critical for applications requiring high-purity compounds. vulcanchem.com The development of rapid HPLC methods is also important for high-throughput analysis, such as in the quality control of radiopharmaceuticals. nih.gov
Key parameters for a typical HPLC analysis of this compound are summarized below.
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase C18 or Newcrom R1. sielc.com | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid. sielc.com | Elution of the compound. |
| Detection | UV at ~254 nm. vulcanchem.com | Quantification and purity assessment. |
| Application | Purity >98% for pharmaceutical uses. vulcanchem.com | Quality control. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Fingerprinting and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecular structure and electronic properties of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides a unique "molecular fingerprint" based on the vibrational frequencies of its functional groups. Characteristic absorption bands can be observed for the C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the isoquinoline core. The spectrum, often obtained using a KBr wafer technique, serves as a valuable tool for identification and for confirming the presence of the key structural motifs. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound reveals information about its electronic transitions. The conjugated isoquinoline system gives rise to characteristic absorption maxima. Typically, strong absorptions are observed around 220 nm and 280 nm. vulcanchem.com These absorptions correspond to π→π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the isoquinoline ring.
The table below highlights the key spectroscopic features from IR and UV-Vis analysis.
| Spectroscopic Technique | Characteristic Features | Information Gained |
| Infrared (IR) | C-H, C=C, C=N stretching vibrations. | Molecular fingerprint, functional group identification. nih.govnih.gov |
| Ultraviolet-Visible (UV-Vis) | Absorption maxima ~220 nm and ~280 nm. vulcanchem.com | Electronic transitions (π→π*) in the conjugated system. |
Fluorescence Spectroscopy for Photophysical Studies and Molecular Interaction Analysis
Fluorescence spectroscopy is a sensitive technique used to investigate the photophysical properties of this compound and to study its interactions with other molecules. Upon excitation with UV light, this compound can emit light at a longer wavelength, a phenomenon known as fluorescence.
Spectroscopic studies on jet-cooled this compound using fluorescence excitation and dispersed fluorescence methods have been conducted to understand the effect of the methyl group on the excited state behavior of the isoquinoline core. researchgate.net These studies provide insights into the torsional behavior of the methyl group and the influence of excited state mixing. researchgate.net The fluorescence properties of isoquinoline derivatives are also utilized in studying their binding to biological targets, such as proteins. nih.gov For instance, changes in the fluorescence emission spectrum of a molecule upon binding can provide information about the binding affinity and the local environment of the binding site. The photophysical properties of related systems are often studied in different solvents to understand the influence of the environment on the electronic transitions. mdpi.com
Computational Chemistry and in Silico Approaches in 3 Methylisoquinoline Research
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.descispace.com This theory is based on using the spatially dependent electron density as the fundamental variable, which simplifies calculations compared to traditional methods that rely on the complex many-electron wave-function. wikipedia.orgmpg.de DFT allows for the calculation of various molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. nih.govmdpi.com
In the context of 3-methylisoquinoline, DFT has been employed to understand its fundamental properties. For instance, studies comparing 2-methylquinoline (B7769805) and this compound have utilized DFT, specifically the B3LYP hybrid functional, to analyze their electronic structure and reactivity. escholarship.org This functional is widely used in chemistry and combines Becke's exchange functional with the Lee-Yang-Parr correlation functional and a portion of the exact Hartree-Fock exchange energy. wikipedia.org
DFT calculations are crucial for predicting reactivity. d-nb.infofrontiersin.orgrsc.org Concepts derived from DFT, such as Fukui functions, help in identifying the most favorable sites for nucleophilic or electrophilic attack on a molecule. mdpi.comd-nb.info The theory also provides a framework for understanding chemical concepts like electronegativity and chemical hardness, which are central to predicting how molecules will interact. scispace.comfrontiersin.org
Furthermore, DFT is instrumental in predicting spectroscopic properties. Time-dependent DFT (TD-DFT) is an extension of DFT used to describe excited states and can be employed to simulate UV-Vis electronic spectra. wikipedia.orgnih.govresearchgate.net This allows for the theoretical prediction of absorption and emission wavelengths, which can then be compared with experimental data to validate both the computational method and the experimental findings. researchgate.netresearchgate.netmdpi.com For example, studies on related heterocyclic systems have shown that functionals like B3LYP can accurately reproduce experimental UV-Vis and IR spectral data. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. imtm.czuu.nl By generating an ensemble of molecular structures, MD simulations can map the energy landscape and identify low-energy conformational states that are biologically relevant. cresset-group.com This technique is particularly valuable for understanding the flexibility of molecules and how they interact with biological targets. uu.nlcresset-group.com
In the study of this compound and its derivatives, MD simulations provide insights into their conformational landscapes—the collection of three-dimensional shapes a molecule can adopt. mun.ca Understanding these conformations is critical as the biological activity of a molecule is often dependent on its shape. mun.ca MD simulations can reveal the most probable conformations of a molecule in different environments, such as in a solvent or when bound to a protein. mun.ca
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Absorption Relationships (QAAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models use statistical methods to relate "predictor" variables, which are physicochemical properties or theoretical molecular descriptors, to a "response" variable, such as the biological potency of the chemicals. wikipedia.org The goal of QSAR is to predict the activity of new, untested compounds. wikipedia.orgnih.gov A related concept is Quantitative Structure-Property Relationship (QSPR), where the response variable is a chemical property. wikipedia.org
Three-dimensional QSAR (3D-QSAR) is an advanced approach that considers the three-dimensional properties of molecules. iupac.org Techniques like Comparative Molecular Field Analysis (CoMFA) use computed potentials from aligned 3D structures to derive the relationship between structure and activity. wikipedia.org
While specific QSAR or QAAR (Quantitative Structure-Absorption Relationship) models focused solely on this compound are not extensively detailed in the provided context, the principles of these methods are broadly applicable. QAAR models, in particular, would focus on predicting absorption properties based on molecular structure, which is a critical aspect of drug development. The development of reliable QSAR models requires careful statistical validation to ensure their predictive power. nih.gov
Molecular Docking and Virtual Screening for Target Prediction and Ligand Optimization
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to a protein target. eurekaselect.com Virtual screening is a computational method that involves the docking of large libraries of compounds to a target protein structure to identify potential hits. ontosight.ai
In the context of this compound derivatives, molecular docking has been instrumental in identifying potential biological targets and optimizing ligand structures. For example, a novel series of antimalarial compounds based on a 4-cyano-3-methylisoquinoline (B179422) scaffold were investigated. researchgate.netresearchgate.net The lead compound, MB14, was found to target the sodium efflux transporter PfATP4 in Plasmodium falciparum. researchgate.netresearchgate.netnih.gov This was confirmed through genome sequencing of resistant parasites, which revealed mutations in the pfatp4 gene. researchgate.netresearchgate.net
Molecular docking studies can provide binding affinity scores (e.g., in kcal/mol) that help in ranking potential inhibitors. tandfonline.comeurekaselect.com For instance, in a study of potential inhibitors for Plasmodium falciparum P-type ATPase 4 (PfATP4), several compounds, including some with isoquinoline-like structures, were docked, and their binding affinities were calculated. tandfonline.com The results indicated favorable binding, and subsequent molecular dynamics simulations were used to confirm the stability of the predicted binding poses. tandfonline.com
Virtual screening of compound databases is a common strategy to find new chemotypes for a specific target. ontosight.ainaturalproducts.net The chemical structures of compounds, often represented in SMILES format, can be used to search for potential biological targets using servers like the SEA search server. tandfonline.com This approach allows for the rapid identification of compounds that are predicted to interact with a target of interest, which can then be validated experimentally. tandfonline.com
Emerging Research Frontiers and Interdisciplinary Applications of 3 Methylisoquinoline
Role in Natural Product Total Synthesis and Biosynthetic Pathway Elucidation
The 3-methylisoquinoline core is a key structural motif present in a variety of naturally occurring alkaloids, many of which exhibit significant biological activities. rsc.orgconicet.gov.ar Consequently, the development of synthetic strategies to access this core is of great interest to organic chemists.
A notable example is the first total synthesis of Ampullosine, a unique isoquinoline (B145761) alkaloid. conicet.gov.ar The synthesis of this natural product, which features a this compound unit, was achieved through a multi-step sequence that included a key 6π-azaelectrocyclization reaction. rsc.orgconicet.gov.ar This work not only provided access to a rare natural product but also demonstrated a novel synthetic approach that could be applied to other related molecules.
The study of biosynthetic pathways, which are the routes by which organisms produce complex natural products, is another area where this compound derivatives are relevant. nih.gov While direct studies on the biosynthesis of this compound itself are not extensively detailed in the provided results, the elucidation of pathways for related isoquinoline alkaloids provides a framework for understanding how such structures are assembled in nature. biorxiv.orgnih.gov For instance, the biosynthesis of tetrahydroisoquinoline alkaloids (THIAs) has been a subject of considerable research, with studies focusing on identifying the key enzymes and genetic pathways involved. nih.gov Understanding these pathways can pave the way for the heterologous biosynthesis of valuable alkaloids in microorganisms. nih.gov
Applications in Corrosion Inhibition Research
The ability of organic molecules to adsorb onto metal surfaces and form a protective layer has made them valuable as corrosion inhibitors. This compound has been investigated for its potential to protect mild steel from corrosion in acidic environments. researchgate.net
The effectiveness of corrosion inhibitors is often evaluated at different temperatures. For this compound, its efficiency was noted to decrease as the temperature increased from 313 to 323 K. researchgate.net This temperature dependence is a critical factor in the practical application of corrosion inhibitors.
The research into isoquinoline and quinoline (B57606) derivatives as corrosion inhibitors is a broad field. researchgate.netasrjetsjournal.org Studies have shown that these compounds can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. mdpi.comscielo.br The formation of a protective film on the metal surface has been confirmed through techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX). mdpi.comscielo.br The adsorption of these inhibitor molecules on the metal surface is a spontaneous process, as indicated by the negative values of the free energy of adsorption. mdpi.com
Potential in Catalyst Design and Organocatalysis
The structural features of this compound make it a promising candidate for use in catalyst design, particularly in the field of organocatalysis. Organocatalysts are small organic molecules that can catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. unicam.itmdpi.com
The nitrogen atom in the isoquinoline ring can act as a Lewis base, coordinating to reagents and activating them towards a desired transformation. gla.ac.uk This is a fundamental principle in many organocatalytic reactions. While specific examples of this compound being used directly as an organocatalyst are not detailed in the provided results, the broader class of isoquinolines and related nitrogen-containing heterocycles are widely employed in this context.
For instance, in the realm of asymmetric catalysis, chiral organocatalysts are used to produce enantiomerically enriched products. unicam.it The development of novel organocatalysts is an active area of research, with a focus on creating catalysts that are efficient, selective, and sustainable. gla.ac.uknih.gov The isoquinoline scaffold can be modified with chiral auxiliaries to create such catalysts.
Furthermore, isoquinolines have been used as substrates in catalyzed reactions. For example, the rhodium-catalyzed asymmetric hydrogenation of isoquinolines, including this compound, provides a route to chiral tetrahydroisoquinolines. rsc.org In this process, the presence of a strong Brønsted acid was found to be crucial for achieving high reactivity and enantioselectivity. rsc.org This highlights the interplay between the substrate, catalyst, and reaction conditions in achieving a desired chemical transformation.
Future Directions in Medicinal Chemistry and Drug Discovery Pipelines
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. This makes this compound and its derivatives attractive starting points for the design of new therapeutic agents. ontosight.aiontosight.ai
The drug discovery pipeline is a long and complex process that begins with the identification of a biological target and a lead compound, followed by optimization, preclinical testing, and clinical trials. delta4.ai this compound derivatives have the potential to enter this pipeline at various stages.
Future directions for this compound in medicinal chemistry include:
Lead Optimization: The this compound scaffold can be chemically modified to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Advances in computational chemistry and computer-aided drug design (CADD) can accelerate this process by predicting how structural modifications will affect biological activity. openaccessjournals.combeilstein-journals.org
Development of Novel Therapeutics: The diverse biological activities associated with isoquinoline alkaloids suggest that this compound derivatives could be explored for a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases. ontosight.aiopenaccessjournals.com
AI-Driven Drug Discovery: The integration of artificial intelligence (AI) is revolutionizing the drug discovery process. delta4.aieurekalert.org AI algorithms can analyze vast datasets to identify new drug targets and design novel molecules with desired properties. insilico.com The this compound scaffold could be incorporated into these AI-driven platforms to explore new chemical space and identify promising drug candidates more efficiently. eurekalert.orginsilico.com
Personalized Medicine: As our understanding of the genetic basis of diseases grows, there is an increasing focus on developing personalized therapies. openaccessjournals.com this compound-based compounds could be tailored to target specific disease subtypes or patient populations.
The continued exploration of this compound and its derivatives, facilitated by advancements in synthetic chemistry, computational tools, and biological screening, holds significant promise for the future of medicinal chemistry and the development of new medicines. researchgate.net
Q & A
Q. How should ethical considerations be integrated into studies involving this compound and human cell lines?
- Methodological Answer :
- Informed Consent : Disclose potential risks in donor agreements for cell line use.
- Data Transparency : Share raw data (e.g., toxicity profiles) via repositories like Zenodo.
- Conflict Declaration : Disclose funding sources or institutional biases in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
